Levonordefrin hydrochloride

Description

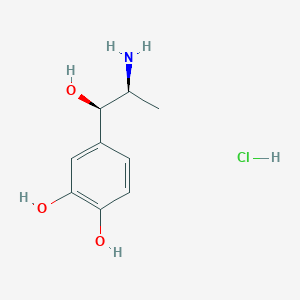

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(1R,2S)-2-amino-1-hydroxypropyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H/t5-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLEOWRVNBAOI-WFZUHFMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146134 | |

| Record name | Levonordefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10390-18-8, 61-96-1 | |

| Record name | 1,2-Benzenediol, 4-[(1R,2S)-2-amino-1-hydroxypropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10390-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordefrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010390188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonordefrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,S*)]-4-(2-amino-1-hydroxypropyl)pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVONORDEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U63S13UAOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORDEFRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO8K841ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Stereochemical Characterization of Levonordefrin Hydrochloride

Elucidation of Synthetic Pathways for Levonordefrin (B1675168) Hydrochloride

The synthesis of levonordefrin hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired chemical structure and stereochemistry. While specific industrial synthesis methods are often proprietary, plausible pathways can be elucidated based on established principles of organic chemistry for analogous phenylethanolamine compounds.

Precursor Compound Analysis and Reaction Mechanisms

The synthesis of levonordefrin generally begins with a readily available catechol derivative. A common and logical starting point is a protected form of 3,4-dihydroxypropiophenone. Protecting the two phenolic hydroxyl groups is crucial to prevent unwanted side reactions during the subsequent synthetic steps.

Key Precursors:

3',4'-Dihydroxypropiophenone (B1329677): This is the foundational aromatic ketone. The hydroxyl groups are typically protected, for instance, as benzyl (B1604629) ethers or as a cyclic ketal (e.g., with acetone (B3395972) to form an acetonide).

Aminating Agent: A source of nitrogen is required to introduce the amino group. This can be achieved through various methods, such as reductive amination or conversion to an oxime followed by reduction.

Reducing Agent: Reagents are needed to reduce the ketone to a secondary alcohol and to convert intermediate nitrogen-containing groups (like an oxime or imine) to the primary amine.

Plausible Reaction Pathway:

A likely synthetic route involves the following key transformations:

Protection of Catechol: The phenolic hydroxyl groups of 3',4'-dihydroxypropiophenone are protected to prevent their interference in subsequent reactions.

Alpha-Bromination: The protected propiophenone (B1677668) undergoes bromination at the alpha-carbon position (adjacent to the carbonyl group) to yield an α-bromoketone.

Amination: The α-bromoketone is then reacted with an amine, such as ammonia (B1221849) or a protected amine equivalent, via nucleophilic substitution to replace the bromine atom with an amino group, forming an α-aminoketone.

Reduction: The α-aminoketone intermediate has a carbonyl group that must be reduced to a hydroxyl group. This reduction creates the second chiral center. This step is critical for establishing the correct stereochemistry.

Deprotection and Salt Formation: The protecting groups on the catechol hydroxyls are removed. Finally, the resulting levonordefrin base is treated with hydrochloric acid (HCl) to form the stable and water-soluble hydrochloride salt.

The synthesis of cathinone (B1664624) derivatives, which are β-keto analogues of phenethylamines like levonordefrin, often involves reacting a suitably substituted bromopropiophenone with an amine. europa.eu This aligns with the described plausible pathway.

Stereoselective Synthesis Methodologies for Levo-Isomer Generation

Achieving the specific (1R,2S) stereochemistry of levonordefrin is paramount for its biological activity. There are two primary strategies to obtain a single enantiomer: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This is a classical and common method for separating enantiomers. wikipedia.org In this approach, the racemic nordefrin (B613826) (a mixture of levonordefrin and dextronordefrin) is synthesized without stereochemical control. The mixture is then reacted with a chiral resolving agent, such as an enantiomerically pure acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, yielding the enantiomerically pure levonordefrin.

Asymmetric Synthesis: This more advanced strategy aims to create the desired stereoisomer directly, minimizing the loss of the unwanted isomer. wikipedia.org Key methods include:

Catalytic Asymmetric Reduction: The reduction of the α-aminoketone precursor is a critical step where stereochemistry can be introduced. Using a chiral catalyst, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP), can selectively produce the desired alcohol stereoisomer. ru.nlwikipedia.org This process, known as asymmetric hydrogenation or asymmetric transfer hydrogenation, is a powerful tool in modern organic synthesis. ru.nlwikipedia.orgrsc.org

Substrate-Controlled Synthesis: This method involves using a chiral auxiliary—a chemical compound that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Table 1: Comparison of Stereoselective Synthesis Strategies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers by forming diastereomeric salts with a chiral resolving agent. wikipedia.org | Technically well-established; applicable when asymmetric synthesis is difficult. | Theoretical maximum yield is 50%; requires discarding or racemizing the unwanted enantiomer; can be labor-intensive. wikipedia.org |

| Asymmetric Synthesis (e.g., Catalytic Asymmetric Reduction) | Direct synthesis of the target enantiomer using a chiral catalyst or reagent to control the stereochemical outcome of a key reaction step. wikipedia.orgrsc.org | Potentially higher yield (approaching 100%); more atom-economical. | Requires development of specific chiral catalysts; catalysts can be expensive. |

Stereochemical Analysis and Isomeric Purity of this compound

The stereochemistry of levonordefrin is directly linked to its pharmacological function. Therefore, verifying the identity and purity of the desired levo-isomer is a critical aspect of quality control.

Enantiomeric Specificity and Rationale for Levo-Isomer Utilization

Levonordefrin is the pharmacologically active stereoisomer of nordefrin. The specific three-dimensional arrangement of atoms in the levonordefrin molecule allows it to bind effectively to adrenergic receptors, primarily α-adrenergic receptors, to produce its vasoconstrictive effect. Studies on related compounds have consistently shown that one enantiomer possesses significantly higher activity than the other. nih.gov The dextro-isomer (dextronordefrin) is substantially less potent as a vasoconstrictor. The rationale for using the pure levo-isomer is to provide a targeted therapeutic effect while minimizing the administration of the less active and potentially non-beneficial dextro-isomer.

Advanced Analytical Techniques for Stereochemical Purity Assessment

To ensure that this compound contains only the desired levo-isomer and is free from its dextro counterpart, advanced analytical techniques capable of separating and quantifying enantiomers are employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP is made of a chiral material that interacts differently with the two enantiomers of nordefrin. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. Cyclodextrin-based CSPs are commonly used for the separation of catecholamine enantiomers like norepinephrine (B1679862) and epinephrine (B1671497), which are structurally related to levonordefrin. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is another high-efficiency separation technique that can resolve enantiomers. In chiral CE, a chiral selector is added to the background electrolyte (buffer). nih.gov For phenethylamines, cyclodextrins and their derivatives are highly effective chiral selectors. nih.govnih.gov The enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different mobilities under the applied electric field, allowing for their separation. The method is known for its high resolution, short analysis time, and low consumption of samples and reagents. mdpi.com

Circular Dichroism (CD) Detection: While not a separation technique itself, a CD detector can be coupled with a standard (achiral) HPLC system to determine enantiomeric purity. nih.govtandfonline.com Chiral molecules absorb left- and right-circularly polarized light differently. A CD detector measures this difference, providing a signal that is specific to a particular enantiomer. This allows for the quantification of the desired enantiomer without prior chiral separation. nih.gov

Table 2: Analytical Techniques for Stereochemical Purity Assessment

| Technique | Principle of Separation/Detection | Key Components | Application to Levonordefrin |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov | Chiral column (e.g., cyclodextrin-based). nih.gov | Separates levonordefrin from dextronordefrin for quantification of enantiomeric excess. |

| Capillary Electrophoresis (CE) | Differential mobility of diastereomeric complexes formed between enantiomers and a chiral selector in an electric field. nih.gov | Chiral selector (e.g., cyclodextrins) added to the buffer. nih.gov | High-resolution separation to assess isomeric purity with minimal sample volume. |

| HPLC with Circular Dichroism (CD) Detection | Chiral-specific detection based on differential absorption of circularly polarized light by each enantiomer. nih.gov | Circular Dichroism detector added to an HPLC system. | Allows for purity assessment using a standard achiral HPLC method, confirming the identity and purity of the levo-isomer. tandfonline.com |

Molecular Pharmacology and Receptor Dynamics of Levonordefrin Hydrochloride

Adrenergic Receptor Agonism Profiling

Levonordefrin's effects are mediated through its binding to and activation of adrenergic receptors, which are a class of G protein-coupled receptors. However, its affinity and activity vary significantly across the different receptor subtypes, defining its specific pharmacological profile. It demonstrates a strong preference for alpha-adrenergic receptors over beta-adrenergic receptors. cdeworld.com

Receptor Interaction Profile of Levonordefrin (B1675168)

| Receptor Subtype | Interaction/Activity | Primary Physiological Effect |

|---|---|---|

| Alpha-1 (α1) | Agonist | Vasoconstriction |

| Alpha-2 (α2) | Agonist | Inhibition of norepinephrine (B1679862) release, sedation, analgesia |

| Beta (β) | Minimal to Low Agonist Activity | Limited to no significant cardiac stimulation or bronchodilation |

Levonordefrin acts as an agonist on alpha-1 adrenergic receptors located on the vascular smooth muscle of arterioles in the mucosa and skin. cdeworld.com This agonism is the primary mechanism behind its potent vasoconstrictive effects. cdeworld.com The activation of alpha-1 receptors on these blood vessels leads to a contraction of the smooth muscle, resulting in a narrowing of the vessel lumen and a subsequent increase in systolic blood pressure. cdeworld.com While some databases have listed levonordefrin as an inhibitor for alpha-1A, alpha-1B, and alpha-1D receptor subtypes, its well-documented functional effect in clinical use is vasoconstriction, which is characteristic of alpha-1 agonism. drugbank.com

Levonordefrin is also an agonist for alpha-2 adrenergic receptors. drugbank.comnih.gov These receptors are found both pre- and post-synaptically in the nervous system. wikipedia.org When activated on prejunctional terminals, they inhibit the release of norepinephrine in a negative feedback loop. wikipedia.org In the central nervous system (CNS), activation of alpha-2 receptors in cardiovascular control centers can suppress sympathetic outflow from the brain, which can contribute to a decrease in blood pressure. nih.gov This central action contrasts with its peripheral vasoconstrictive effects. Agonists of the α2-adrenergic receptor are frequently utilized in anesthesia for their sedative, muscle relaxant, and analgesic properties, which are mediated through their effects on the central nervous system. wikipedia.org

A defining characteristic of levonordefrin's pharmacology is its significantly lower affinity for beta-adrenergic receptors compared to alpha-receptors. cdeworld.compocketdentistry.com Research indicates that levonordefrin's receptor affinity is approximately 75% for alpha receptors and 25% for beta receptors. cdeworld.com Its cardiovascular effects profile more closely resembles that of norepinephrine than epinephrine (B1671497). nih.gov Studies in anesthetized dogs have shown that, unlike epinephrine, levonordefrin does not produce evidence of beta-2 adrenoceptor-mediated vasodilation. nih.gov This minimal beta-adrenergic activity means it has substantially less cardiac stimulatory effect (a beta-1 mediated response) and lacks the vasodilatory properties in certain vascular beds (a beta-2 mediated response) that are characteristic of epinephrine. pocketdentistry.com

Cellular and Subcellular Mechanisms of Action

The binding of levonordefrin to adrenergic receptors initiates a series of intracellular events that translate the external signal into a cellular response. This process begins with the structural similarity of levonordefrin to endogenous signaling molecules and proceeds through well-defined signaling cascades.

Levonordefrin is a synthetic catecholamine and a derivative of norepinephrine. nih.govguidetopharmacology.org Its chemical structure is designed to mimic the molecular shape of endogenous catecholamines like adrenaline (epinephrine) and norepinephrine. drugbank.com This structural similarity, specifically the catechol group and the ethanolamine (B43304) side chain, allows it to fit into the binding pocket of adrenergic receptors, thereby activating them. nih.gov As the levoisomer of nordefrin (B613826), it possesses the correct stereochemistry for potent interaction with these receptors. nih.gov

Adrenergic receptors are classic examples of G protein-coupled receptors (GPCRs), which are integral membrane proteins involved in a vast number of physiological processes. nih.govnovonordiskfonden.dk The alpha-1 adrenergic receptor, a primary target of levonordefrin, mediates its action by associating with Gq proteins. drugbank.com Upon activation by an agonist like levonordefrin, the receptor undergoes a conformational change that allows it to activate the Gq protein. frontiersin.org

The activated Gq protein, in turn, stimulates the enzyme phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increased intracellular calcium concentration is a key factor in initiating the contraction of smooth muscle cells, leading to the vasoconstriction observed with levonordefrin administration. drugbank.comnih.gov

Structure-Activity Relationship (SAR) Studies of Levonordefrin Hydrochloride

Elucidating Structural Determinants for Adrenergic Receptor Affinity and Efficacy

Levonordefrin is a synthetic catecholamine and a derivative of norepinephrine. nih.govcaymanchem.com Its interaction with adrenergic receptors is dictated by several key structural components:

The Catechol Moiety: The defining feature of a catecholamine is the 3,4-dihydroxybenzene group (the catechol ring). These two hydroxyl groups are paramount for high-affinity binding to both α and β-adrenergic receptors. They form critical hydrogen bonds with specific amino acid residues within the receptor's binding pocket, anchoring the molecule and facilitating receptor activation.

The Ethanolamine Side Chain: The configuration of the ethanolamine side chain significantly influences the compound's efficacy. The hydroxyl group on the beta-carbon is essential for direct-acting sympathomimetic activity. Levonordefrin is the levo-isomer, meaning this hydroxyl group is in the (R)-configuration, which is the stereochemically preferred orientation for potent interaction with adrenergic receptors. nih.govcaymanchem.com

The Alpha-Methyl Group: The primary structural distinction between levonordefrin and its parent compound, norepinephrine, is the addition of a methyl group on the alpha-carbon of the side chain. nih.gov This single modification profoundly alters its receptor selectivity. The α-methyl group enhances the molecule's affinity for α2-adrenergic receptors while diminishing its activity at β-adrenergic receptors. nih.gov This results in a pharmacological profile with more pronounced vasoconstrictive effects and less cardiac stimulation compared to norepinephrine.

Table 1: Key Structural Features of Levonordefrin and Their Functional Significance

| Structural Feature | Role in Adrenergic Receptor Interaction |

|---|---|

| Catechol Group (3,4-dihydroxybenzene) | Essential for high-affinity binding and potent agonist activity at adrenergic receptors through hydrogen bonding. |

| β-Hydroxyl Group (R-configuration) | Crucial for direct-acting sympathomimetic activity and optimal receptor interaction. |

| α-Methyl Group | Increases affinity and activity at α2-adrenergic receptors, reduces β-adrenergic receptor activity. |

Comparative SAR Analysis with Related Sympathomimetic Amines

Analyzing levonordefrin alongside other sympathomimetic amines highlights how subtle structural alterations translate into significant differences in pharmacological action.

Levonordefrin vs. Norepinephrine: As mentioned, the key difference is the α-methyl group in levonordefrin. nih.gov While both are potent vasoconstrictors, levonordefrin's activity is more selective towards α-receptors. cdeworld.comnih.gov Norepinephrine possesses significant activity at both α and β1 receptors. drugbank.com Studies suggest that levonordefrin qualitatively resembles norepinephrine in its cardiovascular effects, showing little evidence of the β2-receptor-mediated vasodilation seen with epinephrine. nih.gov

Levonordefrin vs. Epinephrine: Epinephrine differs from norepinephrine by having a methyl group on its terminal amine. This N-methyl group confers potent agonist activity at both α and β receptors, resulting in broad physiological effects, including increased heart rate, contractility, and vasodilation in some vascular beds (a β2 effect). cdeworld.com Levonordefrin, lacking the N-methyl group but possessing an α-methyl group, has a receptor affinity that is approximately 75% for alpha-receptors and 25% for beta-receptors. cdeworld.com In contrast, epinephrine's affinity is more evenly distributed between alpha and beta receptors. cdeworld.com Consequently, levonordefrin is a less potent vasoconstrictor than epinephrine. drugbank.comdrugs.com

Levonordefrin vs. Phenylephrine: Phenylephrine is a selective α1-adrenergic agonist. nih.gov It lacks the 4-hydroxyl group on the catechol ring, which dramatically reduces its affinity for β-receptors. This makes it a purely vasoconstrictive agent with minimal direct cardiac effects. medpath.com Levonordefrin, being a full catecholamine, retains some β-receptor activity, although it is predominantly an α-agonist.

Table 2: Comparative Receptor Activity Profile of Sympathomimetic Amines

| Compound | Primary Receptor Agonism | Resulting Cardiovascular Profile |

|---|---|---|

| Levonordefrin | α2 > α1 > β | Potent vasoconstriction with limited cardiac stimulation. nih.govcdeworld.com |

| Norepinephrine | α1, α2, β1 | Potent vasoconstriction and increased heart rate/contractility. drugbank.com |

| Epinephrine | α1, α2, β1, β2 | Potent vasoconstriction, significant increase in heart rate/contractility, and vasodilation in certain vascular beds. cdeworld.com |

| Phenylephrine | α1 | Primarily vasoconstriction with minimal direct cardiac effects. nih.govmedpath.com |

Comparative Pharmacological Profiling of Vasoconstrictor Agents: Levonordefrin Hydrochloride Perspective

Differential Receptor Selectivity and Agonist Potency

Levonordefrin (B1675168) hydrochloride is a sympathomimetic amine that functions as a vasoconstrictor by acting as a non-selective agonist of adrenergic receptors. wikipedia.org Its pharmacological profile is distinct from other agents in its class due to its varying affinities for alpha (α) and beta (β) adrenergic receptors.

Levonordefrin and epinephrine (B1671497) exhibit notable differences in their interaction with adrenergic receptors. cdeworld.com Epinephrine demonstrates an approximately equal affinity for both alpha and beta receptors, with its activity estimated at 50% for each. nih.gov This balanced agonism results in a complex hemodynamic effect, including increased heart rate and contractility (β-1), vasoconstriction (α-1), and vasodilation in certain vascular beds (β-2). cdeworld.com

In contrast, levonordefrin displays a stronger preference for alpha-adrenergic receptors. cdeworld.comquizlet.com Its receptor affinity is estimated to be 75% for alpha receptors and 25% for beta receptors. cdeworld.comnih.gov This pronounced alpha-adrenergic activity means that levonordefrin's physiological effects are dominated by vasoconstriction, with less pronounced cardiac stimulation compared to epinephrine. cdeworld.comresearchgate.net Studies have shown that levonordefrin lacks the significant beta-2-adrenoceptor-mediated vasodilation that is characteristic of epinephrine. nih.gov In terms of potency, levonordefrin is considered less potent than epinephrine when administered in equal concentrations. drugs.comnih.govdrugbank.com

Interactive Table: Adrenergic Receptor Activity Ratios

| Agent | Alpha (α) Activity | Beta (β) Activity | Key Characteristic |

| Levonordefrin | ~75% cdeworld.comnih.gov | ~25% cdeworld.comnih.gov | Predominantly alpha-adrenergic effects (vasoconstriction). |

| Epinephrine | ~50% nih.gov | ~50% nih.gov | Balanced alpha and beta effects (vasoconstriction and cardiac stimulation). |

The receptor profile of levonordefrin more closely resembles that of norepinephrine (B1679862) than epinephrine. nih.gov Research conducted in anesthetized dog models has indicated that levonordefrin is qualitatively indistinguishable from norepinephrine. nih.gov Both agents produce cardiovascular effects primarily through alpha-adrenergic stimulation, with minimal evidence of the beta-2 receptor-mediated vasodilation seen with epinephrine. nih.gov While levonordefrin possesses some beta-adrenergic activity (approximately 25%), it is considerably less than that of epinephrine. cdeworld.comresearchgate.net Norepinephrine is characterized by having almost no beta-2 adrenergic activity, focusing its action on alpha-1 and beta-1 receptors. researchgate.net

Phenylephrine is distinguished by its classification as a selective alpha-1 adrenergic agonist. nih.govkoreamed.orgquizlet.com Its primary mechanism of action is potent vasoconstriction with minimal direct effects on other adrenergic receptors. nih.govkoreamed.org This high selectivity contrasts with levonordefrin, which, while predominantly an alpha-agonist, also interacts with beta-adrenergic receptors. wikipedia.orgcdeworld.com Therefore, phenylephrine's effects are more exclusively focused on increasing peripheral vascular resistance, whereas levonordefrin's profile includes a component of beta-receptor stimulation. cdeworld.comnih.gov

Preclinical Hemodynamic and Systemic Pharmacodynamic Effects in Animal Models

Preclinical studies in animal models have been instrumental in delineating the hemodynamic profile of levonordefrin, particularly its effects on the cardiovascular system.

Animal studies have consistently demonstrated the pressor effects of levonordefrin. In a study involving dogs, the intraoral administration of a 2% mepivacaine (B158355) solution with 1:20,000 levonordefrin resulted in a statistically significant increase in both systolic and mean arterial blood pressures. nih.gov Another investigation in anesthetized dogs, which evaluated a 100-fold dose range, confirmed its pressor activity. nih.gov This study found that at low to moderate doses, there was no significant difference in the pressor effect between levonordefrin and epinephrine; only at the highest dose did epinephrine produce a significantly greater effect. nih.gov The pronounced increase in blood pressure is attributed to levonordefrin's strong alpha-adrenergic activity, which leads to potent systemic vasoconstriction. nih.gov

Interactive Table: Summary of Preclinical Hemodynamic Findings in Dog Models

| Parameter | Observation | Source |

| Systolic Blood Pressure | Statistically significant increase. nih.gov | nih.gov |

| Mean Arterial Pressure | Statistically significant increase. nih.gov | nih.gov |

| Pressor Effect vs. Epinephrine | No significant difference at low-moderate doses; Epinephrine greater at high doses. nih.gov | nih.gov |

The potent vasoconstriction and subsequent rise in arterial blood pressure induced by levonordefrin can trigger a compensatory baroreceptor reflex. nih.govemcrit.org This reflex can lead to a decrease in heart rate, a phenomenon known as reflex bradycardia. nih.gov The increase in blood pressure is detected by baroreceptors in the carotid arteries and aorta, which in turn stimulates a vagal response to slow the heart rate as a homeostatic mechanism to normalize blood pressure. emcrit.org Some clinical literature notes that levonordefrin's strong alpha-1 adrenergic activity can lead to elevated blood pressure with reflex bradycardia. nih.gov While a study in dogs measured heart rate following levonordefrin administration, the primary reported finding was the significant increase in blood pressure, without a corresponding significant change in heart rate being highlighted in the abstract. nih.gov

In Vivo Vasoconstrictor Potency Assessments and Efficacy Comparisons

Levonordefrin hydrochloride is a sympathomimetic amine utilized as a vasoconstrictor, often in dental local anesthetic solutions. nih.govdrugs.com In terms of its in vivo vasoconstrictor potency, levonordefrin is consistently demonstrated to be less potent than epinephrine. nih.govdrugs.com Multiple assessments quantify this difference, with some sources stating levonordefrin is approximately one-sixth as potent as epinephrine. quizlet.com In equal concentrations, levonordefrin exhibits less potency in elevating blood pressure and inducing vasoconstriction. nih.govdrugs.com

A study involving anesthetized dogs re-evaluated the cardiovascular actions of intravenously administered nordefrin (B613826) (the active component of levonordefrin) in comparison to epinephrine and norepinephrine. nih.gov The findings indicated that epinephrine produced a significantly greater pressor effect than nordefrin only at the highest doses studied. nih.gov At low to moderate doses, no significant difference was observed between the two agents, suggesting the actual potency difference in pressor activity may be less than the commonly assumed fivefold disparity. nih.gov

When comparing efficacy, particularly in providing hemostasis (the stoppage of bleeding), levonordefrin is considered less effective than epinephrine. quizlet.com Epinephrine's more powerful vasoconstrictive properties contribute to its superior hemostatic capabilities. quizlet.com

Interactive Data Table: Potency and Efficacy Comparison

| Feature | This compound | Epinephrine |

| Relative Potency | Less potent | More potent |

| Potency vs. Epinephrine | Approx. 1/6th as potent quizlet.com | Standard of comparison |

| Pressor Effect | Less potent, especially at high doses nih.govnih.gov | More potent, especially at high doses nih.gov |

| Hemostasis Efficacy | Less effective quizlet.com | More effective quizlet.com |

Modulation of Peripheral and Central Adrenergic Systems

Levonordefrin's vasoconstrictive effects are primarily mediated through its interaction with peripheral adrenergic receptors, specifically alpha-adrenoceptors located on vascular smooth muscle. cdeworld.comctfassets.net It demonstrates a stronger affinity for alpha-receptors compared to beta-receptors, with a receptor affinity profile of approximately 75% for alpha-receptors and 25% for beta-receptors. cdeworld.com In contrast, epinephrine has a more balanced affinity, acting on both alpha and beta receptors nearly equally. cdeworld.com

The activation of α1-adrenoceptors on vascular smooth muscle is the predominant mechanism behind levonordefrin-induced vasoconstriction. cdeworld.comnih.gov This activation mimics the effects of sympathetic nervous system stimulation on blood vessels. cvpharmacology.com The binding of levonordefrin to these Gq-protein-coupled receptors initiates the IP3 signal transduction pathway, leading to smooth muscle contraction and a narrowing of the blood vessels. cvpharmacology.com This peripheral vasoconstriction is the primary hemodynamic effect of levonordefrin. cdeworld.com Qualitatively, its receptor profile and cardiovascular effects more closely resemble those of norepinephrine, showing no significant evidence of the beta-2 adrenoceptor-mediated vasodilation seen with epinephrine. nih.gov

Interactive Data Table: Adrenergic Receptor Affinity

| Agent | Alpha-Receptor Affinity | Beta-Receptor Affinity | Primary Peripheral Effect |

| Levonordefrin | 75% cdeworld.com | 25% cdeworld.com | Vasoconstriction (α1 agonism) cdeworld.com |

| Epinephrine | ~50% cdeworld.com | ~50% cdeworld.com | Mixed vasoconstriction and vasodilation cdeworld.com |

Beyond its peripheral actions, levonordefrin also modulates the central nervous system (CNS) to influence cardiovascular function. Research indicates that levonordefrin activates alpha-2 (α2) adrenergic receptors located within the cardiovascular control centers of the CNS. nih.govctfassets.net This central α2-adrenoceptor activation has an inhibitory effect, suppressing sympathetic outflow from the brain. nih.govctfassets.net The reduction in sympathetic signals from the CNS can contribute to a lowering of blood pressure. ctfassets.net

Biotransformation and Pharmacokinetic Considerations in Preclinical Models

Characterization of Metabolic Pathways and Enzymatic Systems (e.g., Catechol-O-Methyltransferase Activity)

The biotransformation of levonordefrin (B1675168), a catecholamine, is primarily enzymatic and occurs largely in the liver. mayoclinic.org The key metabolic pathway involves the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgnih.gov COMT is a crucial enzyme in the metabolic inactivation of biologically active catechols. nih.gov This enzymatic system catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure of levonordefrin. wikipedia.orgnih.gov

This process of O-methylation is a principal route for the termination of the biological activity of catecholamines. While other general drug metabolism reactions like oxidation, reduction, or hydrolysis can occur, the metabolism of levonordefrin is dominated by the action of COMT. wikipedia.orgmsdmanuals.com Preclinical studies on related compounds and the known function of COMT establish this as the main metabolic pathway. nih.gov

| Enzymatic System | Metabolic Action | Primary Role |

|---|---|---|

| Catechol-O-Methyltransferase (COMT) | O-methylation | Inactivation of the catecholamine structure, facilitating excretion. wikipedia.org |

Identification and Pharmacological Relevance of Biotransformation Products

The primary product of levonordefrin's biotransformation via COMT is its O-methylated metabolite, α-methylmetanephrine (also known as 3-O-methyl-α-methylnorepinephrine). The enzymatic action of COMT results in a metabolite that is pharmacologically inactive or significantly less active than the parent compound. msdmanuals.com

The process of metabolism, in this case, is a detoxification and inactivation pathway. drugs.com By converting the potent adrenergic agonist into an inactive substance, the body effectively terminates its systemic effects and prepares it for elimination. msdmanuals.com While some drug metabolites can be pharmacologically active, the metabolites resulting from the COMT pathway for catecholamines are generally considered inactive. msdmanuals.comdntb.gov.ua The key relevance of this biotransformation is the efficient deactivation of the drug, preventing prolonged systemic adrenergic stimulation.

| Parent Compound | Primary Metabolite | Pharmacological Relevance of Metabolite |

|---|---|---|

| Levonordefrin (α-methylnorepinephrine) | O-methylated levonordefrin (α-methylmetanephrine) | Considered pharmacologically inactive or significantly less active than the parent compound. |

Preclinical Absorption, Distribution, and Elimination Kinetics

Detailed preclinical pharmacokinetic parameters such as half-life, volume of distribution, and clearance for levonordefrin are not widely available in published literature. drugbank.com However, its pharmacokinetic profile can be understood from its primary use as a vasoconstrictor in local anesthetic solutions. nih.govnih.gov

Absorption: Levonordefrin is intentionally included in dental anesthetic formulations to delay the systemic absorption of the local anesthetic agent. nih.gov It achieves this by causing localized vasoconstriction at the site of injection. This action also consequently slows its own systemic absorption, prolonging its local effect and minimizing systemic exposure.

Distribution: Once systemically absorbed, levonordefrin, like other catecholamines, is expected to be distributed throughout the body. However, due to its rapid metabolism, high concentrations in peripheral tissues are not sustained. columbia.edu

Elimination: The elimination of levonordefrin is primarily dependent on its metabolic conversion. Following biotransformation in the liver by COMT, the resulting inactive metabolites are more water-soluble. msdmanuals.com These polar metabolites are then readily excreted from the body, primarily via the kidneys into the urine. columbia.edudrugbank.com This pathway of hepatic metabolism followed by renal excretion is typical for many drugs and their metabolites. msdmanuals.com

| Pharmacokinetic Parameter | Description |

|---|---|

| Absorption | Systemic absorption from the injection site is intentionally slowed by its own vasoconstrictive action. nih.gov |

| Distribution | Expected to distribute to various body tissues upon systemic entry, but extensive distribution is limited by rapid metabolism. columbia.edu |

| Metabolism | Rapidly metabolized, primarily by Catechol-O-Methyltransferase (COMT) in the liver. wikipedia.org |

| Elimination | Inactive metabolites are primarily excreted by the kidneys in the urine. columbia.edudrugbank.com |

In Vitro and Ex Vivo Research Methodologies Applied to Levonordefrin Hydrochloride

Quantitative Receptor Binding Assays and Ligand Displacement Studies (e.g., utilizing [3H]rauwolscine)

Quantitative receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand (a molecule that binds to a receptor) that is known to bind with high affinity and specificity to the target receptor. For characterizing levonordefrin's interaction with α2-adrenergic receptors, the radiolabeled antagonist [3H]rauwolscine is a standard and highly effective tool. nih.govnih.gov

The methodology involves competitive ligand displacement studies. In this setup, membrane preparations from tissues or cells expressing α2-adrenoceptors are incubated with a fixed concentration of [3H]rauwolscine. nih.gov Concurrently, increasing concentrations of an unlabeled competing compound, in this case, levonordefrin (B1675168), are added to the mixture. Levonordefrin competes with [3H]rauwolscine for binding to the α2-receptors. As the concentration of levonordefrin increases, it displaces more of the radiolabeled rauwolscine (B89727) from the receptors.

Following incubation, the receptor-bound radioactivity is separated from the unbound radioactivity and measured. The data are then used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of levonordefrin required to displace 50% of the specific binding of [3H]rauwolscine. This value is then converted to an inhibition constant (Ki), which reflects the binding affinity of levonordefrin for the α2-adrenoceptor. A lower Ki value signifies a higher binding affinity. This technique allows for a precise quantification of how strongly levonordefrin binds to this specific receptor subtype.

Utilization of Isolated Tissue Preparations (e.g., Isolated Rat Uterine Strips, Vascular Smooth Muscle Segments)

Isolated tissue preparations are invaluable ex vivo tools for studying the physiological or pharmacological effects of a substance on a specific organ or tissue type in a controlled setting. This approach allows researchers to observe the direct action of a compound, such as levonordefrin, on tissue function without the confounding influences of systemic reflexes and metabolic processes that occur in vivo.

Vascular Smooth Muscle Segments: As discussed previously, segments of arteries are widely used to assess the vasoconstrictor properties of adrenergic agonists. mdpi.com The contraction of these vascular rings in response to levonordefrin provides direct evidence of its agonistic activity at the adrenergic receptors present in the blood vessel wall, which is the basis of its clinical use. nih.gov

Isolated Rat Uterine Strips: The uterus is another smooth muscle tissue that expresses adrenergic receptors and is used to characterize sympathomimetic drugs. In one study, isolated uterine strips from rats were used to investigate the effects of levonordefrin. The tissue was induced to contract with carbamylcholine. Levonordefrin was found to inhibit these induced contractions, demonstrating a functional effect on uterine tissue. The potency of this inhibitory effect was quantified with an EC50 value, as shown in the table below.

| Tissue Preparation | Assay Type | Measured Parameter | Result (EC50) |

|---|---|---|---|

| Isolated Rat Uterine Strips | Inhibition of Carbamylcholine-Induced Contraction | Potency (EC50) | 0.0032 µg/mL |

Cell-Based Assays for Investigating Downstream Signaling Pathway Activation

When an agonist like levonordefrin binds to and activates a G protein-coupled receptor (GPCR), such as an adrenergic receptor, it triggers a cascade of intracellular events known as downstream signaling. Cell-based assays are essential in vitro tools for dissecting these pathways to understand the molecular mechanism of action of the drug. biocompare.com These assays typically use cultured cells that naturally express or have been engineered to express the receptor of interest.

Levonordefrin's activity is predominantly at α-adrenergic receptors, with some lesser activity at β2-receptors. nih.gov These receptor subtypes are coupled to different G proteins and thus initiate distinct signaling pathways:

α1-Adrenergic Receptors: These are coupled to Gq proteins, which activate phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium (Ca2+) concentrations. nih.gov

α2-Adrenergic Receptors: These are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). biocompare.com

β2-Adrenergic Receptors: These are coupled to Gs proteins, which stimulate adenylyl cyclase, causing an increase in intracellular cAMP levels.

To investigate which of these pathways are activated by levonordefrin, researchers can use specific cell-based assays:

Calcium Flux Assays: To measure activation of the α1-pathway, cells can be loaded with calcium-sensitive fluorescent dyes. nih.gov Upon receptor activation by levonordefrin, the resulting increase in intracellular Ca2+ would cause a detectable change in fluorescence, which can be quantified to determine potency (EC50). biocompare.com

cAMP Assays: To assess α2- or β2-receptor activation, assays that measure intracellular cAMP levels are used. A decrease in cAMP would indicate α2-receptor agonism, while an increase would suggest β2-receptor agonism. These assays often employ techniques like competitive immunoassays or reporter gene systems where the expression of a reporter protein (e.g., luciferase) is linked to cAMP levels. biocompare.com

By performing these assays, a comprehensive profile of levonordefrin's signaling properties can be established, clarifying its functional selectivity at different adrenoceptor subtypes.

| Receptor Subtype | G Protein Coupling | Primary Effector | Key Second Messenger | Cell-Based Assay Readout |

|---|---|---|---|---|

| α1 | Gq | Phospholipase C | ↑ Intracellular Calcium (Ca2+) | Increased Fluorescence |

| α2 | Gi | Adenylyl Cyclase | ↓ Cyclic AMP (cAMP) | Decreased Signal (e.g., Luminescence) |

| β2 | Gs | Adenylyl Cyclase | ↑ Cyclic AMP (cAMP) | Increased Signal (e.g., Luminescence) |

Advanced Analytical Methodologies for Levonordefrin Hydrochloride Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are fundamental in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are particularly powerful tools for the analysis of Levonordefrin (B1675168) hydrochloride.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of Levonordefrin hydrochloride. iajps.com It offers high resolution and sensitivity for the separation of the active ingredient from potential impurities. iajps.com A typical HPLC method for Levonordefrin analysis involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comwho.int The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. biomedres.us

For instance, a simple reverse-phase HPLC method can be employed with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com UV detection is commonly used for quantification, with the wavelength set at the absorption maximum of this compound. nih.gov

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of the drug product. HPLC is extensively used for this purpose, capable of separating and quantifying impurities that may arise from the synthesis process, degradation, or storage. ijprajournal.comiajps.com The development of hyphenated techniques has significantly advanced impurity profiling, allowing for not only separation but also structural identification of impurities. ijprajournal.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) provides an even higher level of sensitivity and selectivity for the analysis of this compound and its impurities. lgcstandards.com This technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. biomedres.us LC-MS/MS is particularly valuable for identifying and quantifying trace-level impurities and for structural elucidation. lgcstandards.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, enabling their unambiguous identification.

| Parameter | HPLC Method Example |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV |

| Application | Quantification, Impurity Isolation, Pharmacokinetics |

Electrochemical Methods for Characterization

Electrochemical techniques offer a sensitive and cost-effective approach for the characterization of electroactive compounds like this compound. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are two such methods that provide valuable insights into the redox behavior of the molecule.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set limit, the ramp is reversed. This cyclic scanning of potential provides information about the electrochemical processes occurring at the electrode surface. For this compound, CV can be used to study its oxidation and reduction behavior, providing data on its electrochemical stability and potential interactions. The technique can also help in understanding the mechanism of its electrochemical reactions.

Differential Pulse Voltammetry (DPV) is a more sensitive technique compared to CV and is often employed for quantitative analysis of species at low concentrations. purdue.edu In DPV, fixed-magnitude pulses are superimposed on a linear potential sweep, and the current is measured before and at the end of each pulse. wikipedia.orgpineresearch.com The difference in current is plotted against the potential. This method effectively minimizes the background charging current, thereby enhancing the signal-to-noise ratio. wikipedia.org DPV can be utilized for the sensitive determination of this compound in pharmaceutical formulations and biological fluids. The peak potential in a DPV experiment is characteristic of the analyte and can be used for its identification, while the peak current is proportional to its concentration.

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Redox behavior, electrochemical stability, reaction mechanisms. |

| Differential Pulse Voltammetry (DPV) | Sensitive quantification, identification based on peak potential. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of pharmaceutical compounds. A variety of spectroscopic methods are employed to confirm the identity and purity of this compound.

UV-Visible Spectroscopy is a simple and rapid technique used for the quantitative analysis of this compound. researchgate.net The molecule exhibits absorption in the ultraviolet region of the electromagnetic spectrum due to the presence of chromophores in its structure. eopcw.com A UV-visible spectrum, which is a plot of absorbance versus wavelength, can be used to identify the wavelength of maximum absorption (λmax), which is a characteristic property of the compound. mhlw.go.jpnihs.go.jp

X-Ray Diffraction (XRD) is a primary technique for determining the solid-state structure of a crystalline material. spectroscopyonline.com For this compound, XRD can be used to identify its crystalline form (polymorphism), which can have a significant impact on its physical properties, such as solubility and stability. researchgate.net The diffraction pattern obtained is unique to a specific crystalline lattice and serves as a fingerprint for that solid form. spectroscopyonline.com

Fourier-Transform Infrared Spectroscopy (FTIR) is another vibrational spectroscopy technique that is widely used for the identification of functional groups in a molecule. rjptonline.orgwisdomlib.org The FTIR spectrum of this compound will display absorption bands corresponding to the stretching and bending vibrations of its constituent bonds, such as O-H, N-H, C-H, and C=C. researchgate.netresearchgate.net This information is crucial for confirming the chemical structure of the compound and for detecting the presence of impurities. nih.gov

| Technique | Application for this compound |

| UV-Visible Spectroscopy | Quantitative analysis, determination of λmax. |

| Raman Spectroscopy | Identification, structural characterization, detection of polymorphism. |

| X-Ray Diffraction (XRD) | Determination of crystalline structure, identification of polymorphs. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups, confirmation of chemical structure. |

Microscopic and Imaging Modalities for Material Science Research

Microscopic techniques are essential for visualizing the morphology and structure of pharmaceutical materials at the micro and nano levels. These methods are particularly important in the research and development of novel drug delivery systems involving this compound.

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed information about the surface topography of a sample. ijpbs.comnih.gov In the context of this compound, FESEM can be used to examine the morphology of the raw material, such as particle size and shape. researchgate.net It is also a valuable tool for characterizing nanocomposite structures that may incorporate this compound, providing insights into the distribution of the drug within the composite matrix. ijpbs.com Modern FESEM can achieve nanometer-scale resolution, enabling the visualization of fine surface features. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) offers even higher resolution than FESEM and is capable of imaging the atomic lattice of crystalline materials. nih.govresearchgate.net HRTEM is a powerful technique for studying the ultrastructure of materials. mdpi.com In the context of nanocomposite structures containing this compound, HRTEM can be used to visualize the arrangement of nanoparticles and the dispersion of the drug within the nanostructure. mdpi.com This level of detail is crucial for understanding the properties and performance of such advanced drug delivery systems.

| Technique | Application in this compound Research |

| Field Emission Scanning Electron Microscopy (FESEM) | Characterization of particle morphology, surface analysis of nanocomposites. |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Visualization of atomic lattice, ultrastructural analysis of nanocomposites. |

Emerging Research Frontiers and Future Directions for Levonordefrin Hydrochloride

Exploration of Novel Synthetic Routes and Derivatization Strategies

The exploration of new synthetic pathways is a cornerstone of medicinal chemistry, aiming to develop more efficient, cost-effective, and environmentally friendly methods for producing pharmaceutical compounds. hilarispublisher.com For levonordefrin (B1675168) hydrochloride, future research could focus on moving beyond traditional synthetic methods to embrace modern catalytic processes and enantioselective techniques that can improve yield and stereochemical purity. researchgate.netnih.gov

Key areas for exploration include:

Asymmetric Hydrogenation: Developing novel catalysts for the asymmetric hydrogenation of precursor ketones could provide a more direct and efficient route to the desired (1R,2S) stereoisomer of levonordefrin, minimizing the need for chiral resolution steps.

Biocatalysis: The use of enzymes (biocatalysts) could offer highly specific and efficient transformations under mild conditions, reducing the environmental impact of the synthesis.

Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety compared to traditional batch processing.

Derivatization, the process of chemically modifying a molecule, presents a strategy to enhance the therapeutic properties of levonordefrin or create new chemical entities with unique pharmacological profiles. nih.govmdpi.com By adding or modifying functional groups on the levonordefrin scaffold, researchers could potentially modulate its receptor affinity, selectivity, duration of action, and metabolic stability.

Potential Derivatization Approaches:

| Strategy | Potential Outcome | Rationale |

|---|---|---|

| Prodrug Synthesis | Improved bioavailability or targeted delivery | Modifying the catechol hydroxyl groups could create prodrugs that are activated at specific sites, potentially reducing systemic exposure. |

| Scaffold Hopping | Novel receptor interaction profiles | Replacing the catechol core with other bioisosteric rings could lead to derivatives with altered selectivity for adrenergic receptor subtypes. |

| Side Chain Modification | Altered potency and efficacy | Modifications to the aminopropyl side chain could influence the molecule's interaction with the receptor binding pocket, fine-tuning its agonist or antagonist activity. |

These explorations into novel synthesis and derivatization are crucial for unlocking the full potential of the levonordefrin chemical scaffold. hilarispublisher.com

Investigation of Less Explored Receptor Subtypes and Potential Off-Target Interactions

Levonordefrin's primary mechanism of action is through its interaction with adrenergic receptors. nih.gov It is known to act as an agonist at α2-adrenergic receptors, which mediates its vasoconstrictive effects. drugbank.comnih.gov However, its full receptor interaction profile, particularly at lower affinities, is not completely characterized. Future research should aim to investigate its activity across a broader range of adrenergic receptor subtypes and explore potential interactions with other, unrelated receptors.

A deeper understanding of its receptor pharmacology is essential for predicting potential side effects and identifying new therapeutic opportunities. For instance, while its α-adrenergic activity is well-documented, its interaction with β-adrenergic receptor subtypes is less clear. Studies have suggested that, unlike epinephrine (B1671497), levonordefrin shows little to no evidence of β2-adrenoceptor-mediated vasodilation. nih.gov

Known and Potential Receptor Interactions for Levonordefrin

| Receptor Subtype | Reported Action | Implication of Interaction | Research Focus |

|---|---|---|---|

| Alpha-2 Adrenergic Receptors | Agonist drugbank.com | Primary vasoconstrictor effect. nih.gov | Investigate subtype selectivity (α2A, α2B, α2C) to refine understanding of its effects. |

| Alpha-1 Adrenergic Receptors | Reported as an inhibitor (1A, 1B, 1D) drugbank.com | May modulate blood pressure and smooth muscle tone. nih.gov | Clarify the functional consequences of inhibition versus agonism at these subtypes. |

| Beta Adrenergic Receptors | Weak or negligible activity nih.gov | Differentiates its profile from epinephrine, which has significant beta-agonist effects. | Confirm the lack of significant interaction and explore potential low-affinity binding. |

| Other GPCRs/Off-Targets | Largely unexplored | Could reveal unexpected side effects or novel therapeutic uses. | Employ broad receptor screening panels to identify potential off-target binding. |

Investigating these less-explored interactions is critical for a complete pharmacological characterization, potentially explaining idiosyncratic patient responses and guiding the development of more selective second-generation molecules.

Application of Advanced Computational Modeling and Simulation for SAR and Receptor Dynamics

Advanced computational tools offer powerful, non-invasive methods to study drug-receptor interactions at a molecular level. nih.gov For levonordefrin hydrochloride, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide profound insights into its pharmacology and guide the design of new derivatives.

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing a series of levonordefrin analogs, QSAR models could identify key structural features responsible for its affinity and selectivity towards different adrenergic receptor subtypes. This knowledge can accelerate the drug discovery process by predicting the activity of virtual compounds before they are synthesized. nih.gov

Molecular dynamics simulations can model the dynamic behavior of the levonordefrin molecule as it binds to its receptor target. stanford.edunih.gov These simulations provide a high-resolution view of the binding process, revealing:

The specific amino acid residues in the receptor that are critical for binding.

The conformational changes that occur in both the drug and the receptor upon binding.

The energetic forces that stabilize the drug-receptor complex.

Computational Approaches for Levonordefrin Research

| Computational Method | Application to Levonordefrin | Potential Insights |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of novel levonordefrin derivatives. | Identify key molecular descriptors (e.g., size, charge distribution) that govern receptor affinity and selectivity. mdpi.com |

| Molecular Docking | Predict the preferred binding pose of levonordefrin within the adrenergic receptor binding site. | Visualize the interaction network between the drug and receptor. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement and interaction of levonordefrin with its receptor over time. | Understand the stability of the binding and the conformational changes induced in the receptor. nih.gov |

| Free Energy Calculations | Quantify the binding affinity between levonordefrin and its receptor. | Provide a theoretical basis for comparing the potency of different derivatives. nih.gov |

By integrating these computational approaches, researchers can build a comprehensive model of levonordefrin's structure-activity relationship and receptor dynamics, facilitating a rational, hypothesis-driven approach to designing future therapeutic agents.

Potential Roles in Multi-Component Pharmaceutical Systems and Novel Drug Delivery Formulations

Levonordefrin is almost exclusively used in a multi-component system, specifically in combination with local anesthetics like mepivacaine (B158355), to prolong the duration of anesthesia by causing localized vasoconstriction. drugs.comclinpgx.org Future research could explore other multi-component systems where the vasoconstrictive properties of levonordefrin could be advantageous.

The primary frontier for innovation, however, lies in the application of novel drug delivery systems (DDS). mdpi.comnih.gov Advanced formulations could be designed to control the release of levonordefrin, maintain its stability, and target its delivery, thereby enhancing its efficacy and safety.

Potential Novel Drug Delivery Systems for Levonordefrin:

Liposomes: These lipid-based vesicles could encapsulate levonordefrin, potentially prolonging its local retention and modifying its release profile.

Nanoparticles: Biodegradable polymeric nanoparticles could provide a sustained-release depot for levonordefrin, which might be beneficial in applications requiring prolonged vasoconstriction.

Hydrogels: Injectable, thermosensitive hydrogels could be formulated to release levonordefrin (and a co-administered anesthetic) in a controlled manner directly at the site of administration.

Microspheres: Similar to nanoparticles, microspheres can be used for controlled release, offering another option for creating long-acting formulations. nih.gov

These advanced delivery systems could lead to formulations with a more predictable and extended duration of action, potentially reducing the total dose required and improving the therapeutic index. mdpi.com

Q & A

What analytical methods are recommended for quantifying Levonordefrin hydrochloride in pharmaceutical formulations?

Basic Research Question

To quantify this compound, high-performance liquid chromatography (HPLC) is the gold standard. Utilize USP Levonordefrin Reference Standards (RS) for calibration, ensuring specificity and accuracy . Method parameters can be adapted from validated protocols for structurally similar compounds, such as nefazodone hydrochloride, which employs a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) . Validate the method per ICH guidelines, assessing linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) using spiked samples .

How can researchers resolve contradictions in reported adrenergic receptor mechanisms of this compound?

Advanced Research Question

Conflicting reports on its receptor activity (e.g., α- vs. β-adrenergic agonism) require systematic pharmacological profiling. Design in vitro assays using isolated tissues (e.g., rat aortic rings for α-receptor activity or tracheal smooth muscle for β-receptor effects). Employ selective antagonists like prazosin (α1) or propranolol (β) to isolate receptor contributions . Radioligand binding assays with tritiated norepinephrine can further clarify competitive binding dynamics . Cross-reference results with structural analogs (e.g., norepinephrine) to infer structure-activity relationships.

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

Adhere to OSHA-compliant safety data sheets (SDS):

- Inhalation : Immediately relocate to fresh air; administer oxygen if respiratory distress occurs.

- Dermal exposure : Wash with soap and water for 15 minutes; remove contaminated clothing.

- Ocular exposure : Rinse eyes with saline or water for 20 minutes; consult an ophthalmologist.

- Ingestion : Do not induce vomiting; seek emergency medical care.

Store the compound in a ventilated, cool (2–8°C), light-protected environment, and use personal protective equipment (PPE) including nitrile gloves and lab coats .

How can researchers design studies to assess synergistic effects of Levonordefrin with local anesthetics like procaine?

Advanced Research Question

Refer to USP monographs detailing combinatorial formulations (e.g., procaine, propoxycaine, and levonordefrin injectables) for guidance on molar ratios and stability thresholds . Use isobolographic analysis in animal models (e.g., rat incisional pain) to quantify synergy. Administer fixed-dose combinations and compare efficacy (e.g., duration of anesthesia) against individual components. Monitor hemodynamic parameters (e.g., blood pressure) to evaluate vasoconstrictive synergy . Validate results with microdialysis to measure local tissue concentrations.

How can researchers ensure the stability of this compound in combination injectables?

Basic Research Question

Follow USP-NF guidelines for extended-release formulations:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months; assay degradation products (e.g., oxidation byproducts) via HPLC.

- pH optimization : Maintain formulations at pH 4.5–5.5 to prevent hydrolysis.

- Light protection : Use amber vials to block UV-induced degradation.

- Antioxidants : Add 0.01% sodium metabisulfite to inhibit oxidation .

What in vitro models are suitable for evaluating the vasoactivity of this compound?

Advanced Research Question

Use isolated tissue preparations to measure dose-dependent responses:

- Aortic ring assays : Mount rat thoracic aorta segments in organ baths; pre-contract with phenylephrine (1 µM) and assess levonordefrin-induced vasoconstriction (EC50 values).

- Perfused mesenteric beds : Quantify changes in vascular resistance via pressure transducers.

Compare results to known vasoconstrictors (e.g., epinephrine) and antagonists (e.g., yohimbine) to differentiate receptor subtypes . For vasodilation studies, pre-treat tissues with nitric oxide synthase inhibitors (e.g., L-NAME) to isolate endothelial-independent mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.